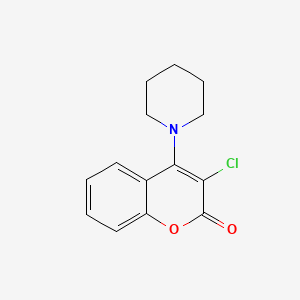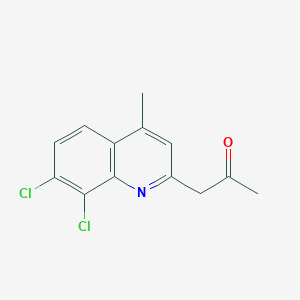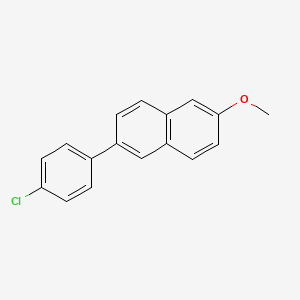![molecular formula C17H10N2O2 B11850814 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one CAS No. 625438-39-3](/img/structure/B11850814.png)
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one is a heterocyclic compound that belongs to the class of pyranoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring fused with a pyran ring and a phenyl group attached at the 4-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be achieved through a one-pot multicomponent reaction. This involves the reaction of 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through Michael addition followed by intramolecular cyclization .
Industrial Production Methods
the one-pot multicomponent reaction described above can be scaled up for industrial applications due to its simplicity, high yields, and absence of metal catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Reduced derivatives with hydrogenated quinoxaline rings.
Substitution: Substituted derivatives with various functional groups attached to the quinoxaline ring.
Wissenschaftliche Forschungsanwendungen
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with DNA and proteins .
Vergleich Mit ähnlichen Verbindungen
4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one can be compared with other similar compounds, such as:
Pyrano[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.
Benzo[h]pyrano[2,3-b]quinoline: Contains a benzo[h]quinoline ring fused with a pyran ring.
4-phenyl-2H-pyrano[2,3-b]quinoline: Similar structure but with a quinoline ring instead of a quinoxaline ring.
Eigenschaften
CAS-Nummer |
625438-39-3 |
|---|---|
Molekularformel |
C17H10N2O2 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
4-phenylpyrano[3,2-b]quinoxalin-2-one |
InChI |
InChI=1S/C17H10N2O2/c20-15-10-12(11-6-2-1-3-7-11)16-17(21-15)19-14-9-5-4-8-13(14)18-16/h1-10H |
InChI-Schlüssel |
CJOAAPNIVBVIOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=NC4=CC=CC=C4N=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


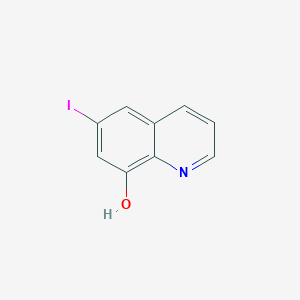
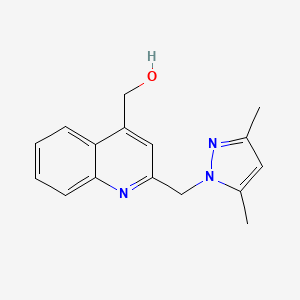

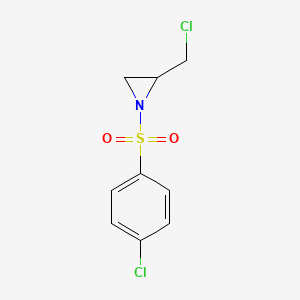

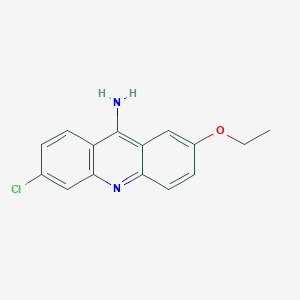
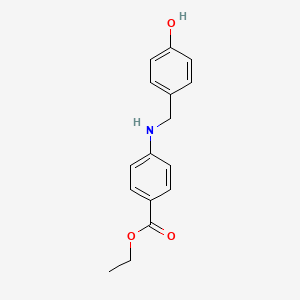
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)
